molecular formula C9H11BF3NO2 B1434071 2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid CAS No. 1704063-80-8

2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1434071
M. Wt: 233 g/mol
InChI Key: WZXRLKLDBYCSGQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid is a type of boronic acid, which are important compounds with a wide range of applications . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .


Synthesis Analysis

While specific synthesis methods for 2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid were not found, general methods for synthesizing similar boronic acids involve catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of similar boronic acids has been studied extensively . They were characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .


Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar boronic acids have been studied . They were characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .

Scientific Research Applications

Catalysis and Organic Synthesis

Phenylboronic acids, including derivatives with dimethylamino and trifluoromethyl groups, have been utilized as catalysts in organic synthesis. For example, derivatives of phenylboronic acid have been shown to be highly effective catalysts for dehydrative amidation between carboxylic acids and amines, indicating their potential in peptide synthesis and the construction of complex organic molecules (Wang, Lu, & Ishihara, 2018).

Sensing and Detection

Compounds containing phenylboronic acid groups have been explored for their ability to act as fluorescent chemo-sensors. Such materials are capable of selectively detecting and sensing various substances, including picric acid, through mechanisms involving fluorescence quenching. This property makes them valuable for applications in environmental monitoring and safety (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Polymer and Material Science

Phenylboronic acid derivatives have been incorporated into polymers for glucose-responsive applications, demonstrating the ability to tailor the volume phase transition behavior of hybrid microgels. Such materials are of interest for biomedical applications, including drug delivery systems and glucose sensing for diabetes management (Ye et al., 2014).

Antibacterial and Antimicrobial Activity

Studies on phenylboronic acids have also covered their antimicrobial properties. For instance, (trifluoromethoxy)phenylboronic acids have been evaluated for their physicochemical properties and antimicrobial potency against various bacteria, demonstrating potential as antibacterial agents (Adamczyk-Woźniak et al., 2021).

Pharmaceutical Research

In the pharmaceutical domain, phenylboronic acid derivatives have been investigated for their roles in the synthesis of complex molecules and potential therapeutic applications. This includes the synthesis of modified DNA for applications in bioconjugate chemistry and the development of new therapeutic molecules (Steinmeyer & Wagenknecht, 2018).

Safety And Hazards

Safety data sheets for similar boronic acids indicate that they can be harmful if swallowed and may cause respiratory and skin irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling these chemicals .

Future Directions

The future directions for research into boronic acids like 2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid could involve further exploration of their antimicrobial activity . Additionally, their potential applications in various chemical reactions, such as Suzuki–Miyaura coupling , could be further investigated.

properties

IUPAC Name

[2-(dimethylamino)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3NO2/c1-14(2)8-4-3-6(9(11,12)13)5-7(8)10(15)16/h3-5,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXRLKLDBYCSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177370
Record name Boronic acid, B-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid

CAS RN

1704063-80-8
Record name Boronic acid, B-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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